Dipropan-2-yl (pentafluorophenyl)boronate

Description

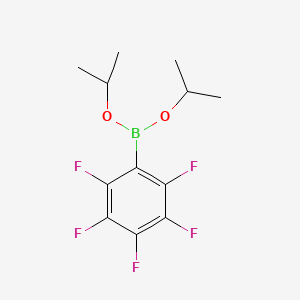

Dipropan-2-yl (pentafluorophenyl)boronate (DPPB) is a boronate ester featuring a pentafluorophenyl group attached to a boron center, with two isopropyloxy substituents. This compound is distinguished by its strong electron-withdrawing pentafluorophenyl group, which significantly enhances its Lewis acidity and reactivity. DPPB is widely studied for applications in organic synthesis, hydrogen peroxide (H₂O₂) sensing, and materials science due to its unique electronic and steric properties .

The pentafluorophenyl group stabilizes the boron center through inductive effects, making DPPB more reactive toward nucleophiles like H₂O₂ compared to non-fluorinated analogs. This reactivity is exploited in fluorescent probe designs for oxidative stress monitoring . Additionally, DPPB’s stability in organic solvents and compatibility with transition metal catalysts have enabled its use in cross-coupling reactions, albeit with limitations in certain substrates .

Properties

CAS No. |

267006-38-2 |

|---|---|

Molecular Formula |

C12H14BF5O2 |

Molecular Weight |

296.04 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)-di(propan-2-yloxy)borane |

InChI |

InChI=1S/C12H14BF5O2/c1-5(2)19-13(20-6(3)4)7-8(14)10(16)12(18)11(17)9(7)15/h5-6H,1-4H3 |

InChI Key |

DEMAYXBBHNHINF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)F)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropan-2-yl (pentafluorophenyl)boronate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylboronic acid with isopropanol in the presence of a dehydrating agent such as anhydrous magnesium sulfate. The reaction typically proceeds under mild conditions, yielding the desired boronate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (pentafluorophenyl)boronate undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert the boronate ester to borane derivatives.

Substitution: The pentafluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require strong electrophiles like nitronium ions.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Borane derivatives.

Substitution: Substituted pentafluorophenyl compounds.

Scientific Research Applications

Dipropan-2-yl (pentafluorophenyl)boronate has several scientific research applications:

Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds.

Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of dipropan-2-yl (pentafluorophenyl)boronate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with nucleophiles, facilitating reactions such as cross-coupling and substitution. The pentafluorophenyl ring enhances the compound’s reactivity by stabilizing intermediates through electron-withdrawing effects .

Comparison with Similar Compounds

Table 1: Kinetic Parameters of Selected Boronates

| Compound | Half-Life (H₂O₂) | Reaction Regime | Substituent Effect (ρ) |

|---|---|---|---|

| DPPB | 2.6 ms | II (B–C cleavage) | +3.4 |

| 2,6-Difluorophenyl boronate | 5 s | II | Not reported |

| Phenylboronic acid | >1 h | I (concerted) | - |

Acidity and Binding Properties

- Acidity : The pentafluorophenyl group increases acidity via inductive effects, but steric hindrance from ortho-fluorine atoms can reduce tetrahedral boronate ion formation. This contrasts with ortho-F-substituted boronates, where intramolecular B–O–H···F hydrogen bonding enhances acidity .

- Diol Binding : DPPB forms stable boronate esters with diols, as evidenced by ¹¹B NMR studies. Its complexation peak intensity is higher than that of alkyl-substituted boronates (e.g., APBA), indicating stronger binding .

Table 2: Binding Constants (Kₐ) with Diols

| Compound | Kₐ (M⁻¹) | pH Range |

|---|---|---|

| DPPB | ~10³ | 7–9 |

| Phenylboronic acid | ~10² | 8–10 |

| Trifluoromethylphenyl boronate | ~10² | 7–9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.